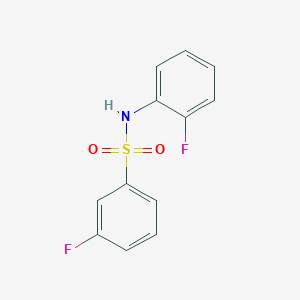

3-fluoro-N-(2-fluorophenyl)benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-fluoro-N-(2-fluorophenyl)benzenesulfonamide, also known as FSBA, is a chemical compound that has gained significant attention in scientific research due to its unique properties. FSBA is a sulfonamide derivative that contains two fluorine atoms in its structure, making it highly reactive and effective in various applications.

Mécanisme D'action

3-fluoro-N-(2-fluorophenyl)benzenesulfonamide labeling occurs through the formation of a covalent bond between the sulfonamide group of 3-fluoro-N-(2-fluorophenyl)benzenesulfonamide and the primary amine group of the target protein. This reaction is highly specific, as the sulfonamide group only reacts with primary amines and not other functional groups in proteins. The labeling process is irreversible, allowing for the long-term tracking of labeled proteins in cells and tissues.

Biochemical and Physiological Effects

3-fluoro-N-(2-fluorophenyl)benzenesulfonamide labeling has been shown to have minimal effects on the biochemical and physiological properties of labeled proteins. The labeling process does not affect protein function or stability, allowing for the accurate measurement of protein interactions and kinetics. Additionally, 3-fluoro-N-(2-fluorophenyl)benzenesulfonamide labeling has been shown to be non-toxic to cells, making it a safe and effective labeling technique.

Avantages Et Limitations Des Expériences En Laboratoire

3-fluoro-N-(2-fluorophenyl)benzenesulfonamide labeling offers several advantages over other labeling techniques. It is highly specific, allowing for the selective labeling of specific amino acid residues. The labeling process is irreversible, allowing for long-term tracking of labeled proteins. Additionally, 3-fluoro-N-(2-fluorophenyl)benzenesulfonamide labeling does not affect protein function or stability, making it suitable for studying protein interactions and kinetics. However, 3-fluoro-N-(2-fluorophenyl)benzenesulfonamide labeling also has limitations, including the requirement for primary amines in proteins and the potential for off-target labeling.

Orientations Futures

3-fluoro-N-(2-fluorophenyl)benzenesulfonamide labeling has shown great potential in scientific research, and future directions for its use include the development of new labeling techniques and the application of 3-fluoro-N-(2-fluorophenyl)benzenesulfonamide labeling in various fields, including drug discovery, proteomics, and cell biology. Additionally, the development of new 3-fluoro-N-(2-fluorophenyl)benzenesulfonamide derivatives with improved properties could expand the range of applications for this labeling technique.

Méthodes De Synthèse

The synthesis of 3-fluoro-N-(2-fluorophenyl)benzenesulfonamide involves the reaction of 2-fluorobenzenesulfonyl chloride with aniline in the presence of a base such as triethylamine. The reaction mixture is then heated to form 3-fluoro-N-(2-fluorophenyl)benzenesulfonamide, which can be further purified through recrystallization. This method has been optimized to provide high yields of pure 3-fluoro-N-(2-fluorophenyl)benzenesulfonamide, making it suitable for large-scale production.

Applications De Recherche Scientifique

3-fluoro-N-(2-fluorophenyl)benzenesulfonamide has been widely used in scientific research due to its ability to label proteins and peptides with high specificity. 3-fluoro-N-(2-fluorophenyl)benzenesulfonamide reacts with primary amines in proteins to form stable sulfonamide bonds, allowing for the selective labeling of specific amino acid residues. This labeling technique has been used in various applications, including protein structure determination, protein-protein interaction studies, and enzyme kinetics analysis.

Propriétés

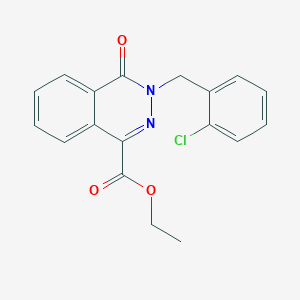

Nom du produit |

3-fluoro-N-(2-fluorophenyl)benzenesulfonamide |

|---|---|

Formule moléculaire |

C12H9F2NO2S |

Poids moléculaire |

269.27 g/mol |

Nom IUPAC |

3-fluoro-N-(2-fluorophenyl)benzenesulfonamide |

InChI |

InChI=1S/C12H9F2NO2S/c13-9-4-3-5-10(8-9)18(16,17)15-12-7-2-1-6-11(12)14/h1-8,15H |

Clé InChI |

ZGYVCSSOXMPPRM-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C(=C1)NS(=O)(=O)C2=CC=CC(=C2)F)F |

SMILES canonique |

C1=CC=C(C(=C1)NS(=O)(=O)C2=CC=CC(=C2)F)F |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,4,5-trimethoxy-N-[3-(morpholin-4-ylcarbonyl)phenyl]benzamide](/img/structure/B270610.png)

![2,4,5-trimethoxy-N-[3-(pyrrolidin-1-ylsulfonyl)phenyl]benzamide](/img/structure/B270611.png)

![N-[3-(1,3-dihydro-2H-isoindol-2-yl)phenyl]-2,4,5-trimethoxybenzamide](/img/structure/B270612.png)

![2-bicyclo[2.2.1]hept-2-yl-N-(2,3-dimethylquinoxalin-6-yl)acetamide](/img/structure/B270614.png)

![N-[2-(2-phenyl-4,5-dihydro-1H-imidazol-1-yl)ethyl]benzamide](/img/structure/B270615.png)

![N-[4-(cyanomethyl)phenyl]-5-(phenoxymethyl)-2-furamide](/img/structure/B270622.png)

![N-(1-adamantylmethyl)-N,6-dimethyl-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B270623.png)

![N-[2-(3,4-dimethoxyphenyl)-1-methylethyl]-6-methyl-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B270624.png)

![N-[2-(4-chlorophenoxy)ethyl]-1-(methylsulfonyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide](/img/structure/B270631.png)

![1-(methylsulfonyl)-N-[2-(quinolin-8-yloxy)ethyl]-1,2,3,4-tetrahydroquinoline-6-carboxamide](/img/structure/B270633.png)